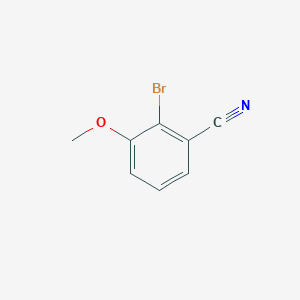

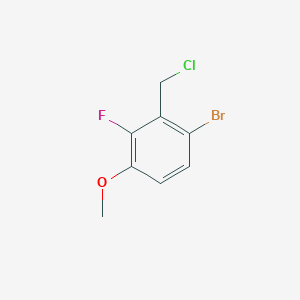

![molecular formula C7H4BrN3O2 B1380860 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 1404480-51-8](/img/structure/B1380860.png)

6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid

Overview

Description

“6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid” is a chemical compound with the molecular formula C7H4BrN3O2 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use . The compound is stored in a sealed, dry environment at 2-8°C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to the compound , has been well studied. Key methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid” is represented by the InChI code 1S/C7H4BrN3O2/c8-5-3-11-2-4 (7 (12)13)10-6 (11)1-9-5/h1-3H, (H,12,13) and the InChI key KEMAWFHELKESRS-UHFFFAOYSA-N .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been the subject of extensive study due to their potential pharmaceutical applications. The reactivity of these compounds can be influenced by various factors, including the pattern and position of substitution .

Physical And Chemical Properties Analysis

The compound “6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid” has a molecular weight of 242.03 g/mol . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Biomonitoring and Metabolic Studies

- Metabolite Analysis in Humans : Research has investigated the metabolism and biomonitoring of compounds structurally related to 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid in humans. For instance, studies have analyzed urinary metabolites following consumption of cooked meats containing heterocyclic amines, revealing insights into human exposure and metabolic processing of these compounds (Frandsen, 2008), (Manabe et al., 1987).

Mechanistic and Toxicological Investigations

- Cytoprotective Properties : Research into compounds with similar structures has explored their cytoprotective properties, offering potential insights into the protective mechanisms against cellular damage. For example, SCH 32651, structurally related, has been studied for its gastric cytoprotective properties, suggesting potential therapeutic applications (Chiu et al., 1984).

Environmental and Exposure Studies

- Environmental Exposure Assessment : Studies have also focused on assessing environmental exposure to related compounds, such as pyrethroid insecticides, among different populations. These studies help in understanding the extent of exposure and potential health implications (Babina et al., 2012), (Wielgomas et al., 2013).

Pharmacodynamic and Clinical Evaluations

- Phase I Clinical Evaluations : Clinical evaluations of related compounds, like pyrazine diazohydroxide in cancer patients, provide insights into their pharmacodynamics, safety, and potential therapeutic applications. Such studies are crucial for advancing the understanding of these compounds' roles in medical treatments (Vogelzang et al., 1998), (Blackstock et al., 2000).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Imidazo[1,2-a]pyridines, which are structurally similar to “6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid”, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely continue to explore the synthesis of these compounds from various substrates, and address the challenges associated with these methods .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid . These factors can include pH, temperature, and the presence of other molecules. The compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

properties

IUPAC Name |

6-bromoimidazo[1,2-a]pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-3-11-4(7(12)13)1-10-6(11)2-9-5/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAKPBMTPAECIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(N=CC2=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine](/img/structure/B1380778.png)

![Methyl 2-[(ethylsulfanyl)methyl]benzoate](/img/structure/B1380779.png)

![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380799.png)